1,2,2-Trimethylazetidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1,2,2-trimethylazetidine-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-7(2)5(6(9)10)4-8(7)3/h5H,4H2,1-3H3,(H,9,10) |
InChI Key |
SFPRZQBXWDOOPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CN1C)C(=O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Azetidine-3-carboxylic Acid (Parent Compound)
Key Differences :
- Structure : Lacks methyl groups at the 1,2,2-positions.
- Physicochemical Properties :
- Lower molecular weight and hydrophobicity compared to the trimethylated derivative.
- Enhanced water solubility due to reduced steric hindrance.
- Applications : Used as a laboratory chemical and synthetic intermediate (e.g., in peptide synthesis) .
Proline (Five-Membered Analog)
Key Differences :
- Ring Size : Proline is a five-membered pyrrolidine ring, offering greater conformational flexibility.
Other Azetidine Derivatives (Hypothetical Comparison)
For example, azetidine-2-carboxylic acid:
- Structural Variation : Carboxylic acid group at position 2 instead of 3.
- Biological Activity: Azetidine-2-carboxylic acid is a natural proline analog and a known inhibitor of prolyl-tRNA synthetase, whereas the 3-carboxylic acid derivatives may target distinct enzymes or receptors.
Comparative Data Table
Research Findings and Implications
- Stability : Increased steric bulk may improve metabolic stability, a desirable trait in pharmaceutical candidates.
- Limitations : Current evidence lacks direct pharmacological or toxicological data for this compound. Further studies are needed to validate its comparative advantages.
Q & A
Q. What are the standard synthesis methods for 1,2,2-trimethylazetidine-3-carboxylic acid, and how can purity be validated?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as cyclization of β-amino acids or alkylation of azetidine precursors. For example, large-scale synthesis may use optimized reaction conditions (e.g., temperature, solvent polarity) to improve yield . Purification steps like recrystallization or column chromatography are critical for isolating the compound. Validate purity using:
- 1H/13C NMR : Confirm structural integrity and substituent positions.
- HPLC : Assess purity (>95% recommended for biological assays).
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Use PPE (gloves, lab coats, safety goggles) and work in a fume hood to minimize inhalation risks.
- Store in a cool, dry environment, segregated from incompatible reagents (e.g., strong oxidizers).
- Follow institutional guidelines for waste disposal. Emergency procedures for spills include containment with inert absorbents and immediate decontamination .
Q. How is this compound characterized structurally and functionally?
Methodological Answer:
Q. What are the primary biological applications of this compound in research?
Methodological Answer:
- Enzyme Inhibition : Used to probe active sites of enzymes (e.g., proteases) via competitive binding assays.
- Metabolic Pathway Studies : Incorporated into substrate analogs to track biochemical transformations.
- Drug Discovery : Serves as a scaffold for designing bioactive molecules with modified pharmacokinetic properties .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Methodological Answer:
- Use chiral catalysts (e.g., BINOL-derived ligands) in asymmetric synthesis to favor desired stereoisomers.
- Dynamic Kinetic Resolution : Combine racemization inhibitors with enantioselective reagents.
- Chromatographic Separation : Employ chiral stationary phases in HPLC or SFC (supercritical fluid chromatography) .
Q. What strategies address stability issues under varying pH or temperature conditions?
Methodological Answer:
- Conduct accelerated stability studies : Expose the compound to extreme pH (2–12) and temperatures (40–80°C) while monitoring degradation via LC-MS.
- Lyophilization : Enhance shelf life by removing water to prevent hydrolysis.
- Protective Group Chemistry : Temporarily block reactive sites (e.g., carboxylic acid) during storage .
Q. How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzyme active sites.
- MD Simulations : Analyze conformational flexibility and binding energy over time (GROMACS/AMBER).
- QSAR Models : Correlate structural features (e.g., methyl group positions) with bioactivity .
Q. How should contradictory bioactivity data between studies be resolved?
Methodological Answer:
- Meta-Analysis : Compare experimental conditions (e.g., cell lines, assay protocols) across studies.
- Dose-Response Re-evaluation : Test the compound at varying concentrations to identify non-linear effects.
- Orthogonal Assays : Validate results using alternative methods (e.g., SPR instead of fluorescence assays) .
Q. What methods elucidate its mechanism of action in enzyme inhibition?
Methodological Answer:
Q. How do structural modifications impact its pharmacological profile?
Methodological Answer:
- SAR Studies : Synthesize derivatives with varied substituents (e.g., halogenation at the azetidine ring).
- ADME Profiling : Assess solubility, metabolic stability (CYP450 assays), and membrane permeability (Caco-2 models).
- In Vivo Efficacy : Test lead compounds in disease models (e.g., murine infection models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
